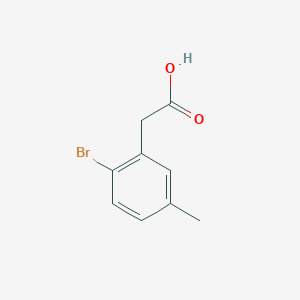

2-(2-Bromo-5-methylphenyl)acetic acid

説明

2-(2-Bromo-5-methylphenyl)acetic acid, also known as 2-Bromo-5-methylphenylacetic acid, is an organic compound belonging to the class of phenylacetic acids. It is a white crystalline solid with a melting point of 162-164 °C and a boiling point of 275 °C. It is soluble in water and ethanol, and insoluble in ether. 2-(2-Bromo-5-methylphenyl)acetic acid is used in a variety of scientific research applications, including synthesis, biochemistry, and pharmacology.

科学的研究の応用

- Application : 2-(2-Bromo-5-methylphenyl)acetic acid can serve as a ligand in coordination chemistry for MOF synthesis. Its functional groups can coordinate with metal ions, leading to the formation of well-defined frameworks with tunable properties .

- Application : This compound can be employed as a building block in the synthesis of pharmaceutical intermediates or bioactive molecules. Its bromine substituent can participate in diverse reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .

- Application : Researchers explore the use of 2-(2-Bromo-5-methylphenyl)acetic acid as a photocatalyst or as part of a photocatalytic system. It may promote environmentally friendly transformations, such as C-C bond formation or oxidation reactions under mild conditions .

- Application : The compound’s carboxylic acid group can anchor onto surfaces, modifying their properties. Researchers investigate its use in functional coatings, sensors, or as a linker in surface-bound molecular assemblies .

- Application : Scientists use 2-(2-Bromo-5-methylphenyl)acetic acid derivatives to probe enzyme activity, receptor binding, or protein-ligand interactions. These studies contribute to drug discovery and understanding disease mechanisms .

- Application : Researchers explore the compound’s potential as a precursor for herbicides, fungicides, or insecticides. Its structural features may impart selective activity against specific pests or pathogens .

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Organic Synthesis and Medicinal Chemistry

Photocatalysis and Green Chemistry

Materials Science and Surface Modification

Biological Studies and Drug Discovery

Agrochemicals and Crop Protection

These applications highlight the versatility of 2-(2-Bromo-5-methylphenyl)acetic acid across different scientific domains. Its unique properties make it a valuable tool for advancing research and innovation. If you need further details or additional applications, feel free to ask

作用機序

Mode of Action

It’s known that the bromine atom in the compound could potentially undergo nucleophilic substitution reactions, which might be involved in its interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 2-(2-Bromo-5-methylphenyl)acetic acid are currently unknown. Given the complexity of biological systems, this compound could potentially influence multiple pathways. More research is needed to fully understand the downstream effects of these interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It’s possible that the compound could have a variety of effects depending on the context of its use, the system in which it’s studied, and the specific targets it interacts with .

特性

IUPAC Name |

2-(2-bromo-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUNJHLJHAIXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297884 | |

| Record name | 2-Bromo-5-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methylphenyl)acetic acid | |

CAS RN |

203314-29-8 | |

| Record name | 2-Bromo-5-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203314-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

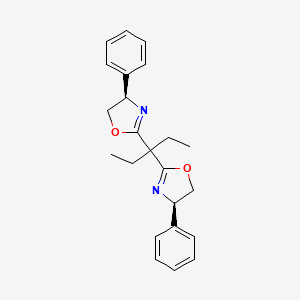

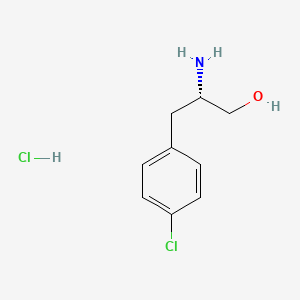

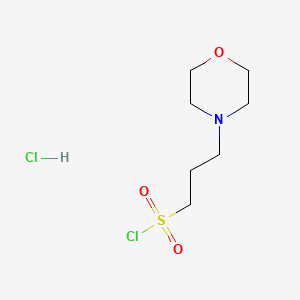

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)